AC-Lys-ome hcl AC-Lys-ome hcl Nα-Acetyl-L-lysine Methyl Ester Hydrochloride is used in the synthetic preparation of AB-type N-substituted core-functionalized naphthalene diimides.

Brand Name: Vulcanchem
CAS No.: 20911-93-7
VCID: VC21543541
InChI: InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H
SMILES: CC(=O)NC(CCCCN)C(=O)OC.Cl
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol

AC-Lys-ome hcl

CAS No.: 20911-93-7

VCID: VC21543541

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

AC-Lys-ome hcl - 20911-93-7

Description

AC-Lys-ome hydrochloride, also known as Nα-acetyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. This compound features an acetyl group attached to the alpha-amino group of lysine and a methyl ester at the carboxyl end. It is recognized for its applications in peptide synthesis and as an intermediate in various chemical reactions.

Synonyms

  • Ac-Lys-OMe.HCl

  • Methyl acetyl-L-lysinate hydrochloride

  • N-alpha-acetyl-L-lysine methyl ester hydrochloride

Structural Representation

PropertyDescription
Melting Point108-114 °C (lit.)
Storage Temp-20 °C
FormPowder
Flash Point168.2 °C

Mechanism of Action

AC-Lys-ome hydrochloride primarily acts as a substrate for the enzyme urokinase, which plays a crucial role in the fibrinolytic pathway responsible for breaking down fibrin and dissolving blood clots. By enhancing urokinase activity, AC-Lys-ome hydrochloride may significantly contribute to increased fibrinolysis, presenting potential therapeutic benefits for thrombotic conditions such as stroke and heart attack.

Cellular Effects

The compound influences cellular functions by modulating gene expression through its effects on histone acetylation. This interaction is vital for regulating chromatin structure, thereby impacting cellular metabolism and signaling pathways.

Cellular FunctionImpact
Gene RegulationAlters chromatin structure
Cell SignalingModulates responses to external stimuli

Research Findings

Recent studies have underscored the therapeutic potential of AC-Lys-ome hydrochloride, particularly in enhancing fibrinolysis:

Fibrinolytic Activity Study

A study investigated the effect of AC-Lys-ome hydrochloride on urokinase activity in vitro, demonstrating a significant increase in fibrinolytic activity with higher concentrations of the compound.

Concentration (µM)Fibrinolytic Activity (%)
010
1025
5045
10070

These results suggest a direct correlation between AC-Lys-ome hydrochloride concentration and enhanced urokinase activity.

Synthetic Routes

The synthesis of AC-Lys-ome hydrochloride typically involves two main steps:

  • Acetylation: L-lysine is reacted with acetic anhydride in the presence of a base (e.g., pyridine) to form Nα-acetyl-L-lysine.

  • Esterification: The Nα-acetyl-L-lysine is treated with methanol and a catalyst like hydrochloric acid to produce the methyl ester.

Industrial Production

In industrial settings, these synthetic routes are scaled up to ensure high yield and purity, utilizing controlled environments for continuous acetylation and esterification processes.

CAS No. 20911-93-7
Product Name AC-Lys-ome hcl
Molecular Formula C9H19ClN2O3
Molecular Weight 238.71 g/mol
IUPAC Name methyl 2-acetamido-6-aminohexanoate;hydrochloride
Standard InChI InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H
Standard InChIKey PCHGTXYLEAQWOM-UHFFFAOYSA-N
Isomeric SMILES CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl
SMILES CC(=O)NC(CCCCN)C(=O)OC.Cl
Canonical SMILES CC(=O)NC(CCCCN)C(=O)OC.Cl
Synonyms 20911-93-7;AC-LYS-OMEHCL;AC-LYS-OMEHCL;SBB003225;Nalpha-Acetyl-L-lysinemethylesterhydrochloride;methyl(2S)-2-(acetylamino)-6-aminohexanoate,chloride;L-Lysine,N2-acetyl-,methylester,hydrochloride(1:1);Ac-Lys-OMe?HCl;AC1MC4U8;859095_ALDRICH;SCHEMBL2122177;MolPort-003-939-343;AKOS015889965;AK170061;methylN-?-acetyl-L-lysinatehydrochloride;ST50825879;V4280;B-7813;N|A-Acetyl-L-lysinemethylesterhydrochloride;methyl(2S)-2-acetamido-6-aminohexanoatehydrochloride
PubChem Compound 3084344
Last Modified Aug 15 2023

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